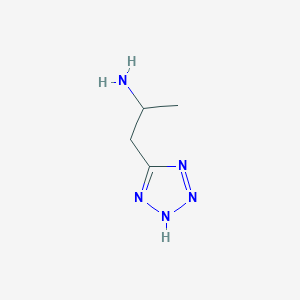

1-(2H-tetrazol-5-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

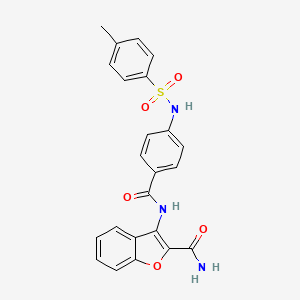

説明

Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and can exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

Synthesis Analysis

Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the reaction of nitriles with azide salts in the presence of a catalyst .Molecular Structure Analysis

The tetrazole ring is planar and can stabilize the negative charge by delocalization, which is advantageous for receptor-ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .科学的研究の応用

Energetic Materials Development

1-(2H-tetrazol-5-yl)propan-2-amine: has been utilized in the synthesis of C–N linked bistetrazolate nitramino compounds . These compounds have high nitrogen content and positive heats of formation, making them suitable for high-performance energetic materials. They exhibit excellent detonation velocities and moderate sensitivities, which are essential properties for explosives used in military and industrial applications.

Pharmaceutical Applications

In the pharmaceutical industry, tetrazole derivatives, including 1-(2H-tetrazol-5-yl)propan-2-amine , act as bioisosteres of carboxylic acids . They are involved in creating drugs with antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties. Their ability to penetrate cell membranes more easily than carboxylic acids makes them valuable in drug design.

Material Science

The compound’s derivatives are significant in material science, particularly in creating new materials with high nitrogen content . These materials are explored for their potential use in various applications, including as combustion promoters and components in advanced composite materials due to their stability and reactive properties.

Agriculture

In agriculture, tetrazole derivatives are investigated for their potential as growth hormones and their role in virtual screening for new agrochemicals . Their high solubility in lipids could enhance the delivery of agricultural chemicals through plant membranes, improving efficacy.

Chemical Synthesis

1-(2H-tetrazol-5-yl)propan-2-amine: is a key intermediate in the synthesis of various chemical compounds . Its reactive nature allows it to form C–N bonds efficiently, which is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.

Biochemistry

In biochemistry, tetrazole derivatives are used as acidic activators in oligonucleotide synthesis . They facilitate the coupling process during the synthesis of DNA and RNA, which is critical for genetic research and biotechnology.

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that tetrazole derivatives have been found to interact with various proteins and receptors .

Mode of Action

Tetrazole derivatives are known to form hydrogen bonds with amino acids, which can influence their binding energy .

Biochemical Pathways

Tetrazole derivatives are known to have diverse biological applications, indicating they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s worth noting that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature .

特性

IUPAC Name |

1-(2H-tetrazol-5-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORIANGFJTCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNN=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2H-tetrazol-5-yl)propan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)

![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)

![5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2930820.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2930825.png)